2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate

Hsp90 Inhibition Naphthofuran SAR Chemical Probe

This specific naphthofuran derivative is a critical research tool for drug discovery, featuring a unique piperidine carbonyl and acetate ester pattern that dictates its pharmacological profile. Its role as a mixed-type butyrylcholinesterase (BuChE) inhibitor and its potential in anticancer SAR make it irreplaceable compared to analogs like the morpholino-propyl variant. Procure this high-purity, non-interchangeable scaffold to advance your enzyme inhibitor lead optimization programs.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 690641-06-6
Cat. No. B2428989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate
CAS690641-06-6
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCCCC4
InChIInChI=1S/C21H21NO4/c1-13-19(21(24)22-10-6-3-7-11-22)17-12-18(26-14(2)23)15-8-4-5-9-16(15)20(17)25-13/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
InChIKeyOZLLNIYTVCMAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate for Naphthofuran-Based Research


2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate (CAS: 690641-06-6) is a synthetic naphthofuran derivative characterized by a fused naphthalene-furan core, a piperidine carbonyl group at the 3-position, and an acetate ester at the 5-position . It belongs to a class of heterocyclic compounds under investigation for their potential as enzyme inhibitors and anticancer agents [1]. The compound is primarily utilized as a research tool and screening compound in early-stage drug discovery programs.

Why Generic Substitution Fails for 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate in Biological Screening


Within the naphthofuran class, seemingly minor structural modifications at the 3-position carbonyl linker and the 5-position ester can profoundly alter target engagement and biological activity. For example, a directly comparable morpholino-propyl analog demonstrates measurable but weak affinity for Hsp90 (IC50: 4,650 nM) [1], while class-level reviews indicate that variations in the heterocyclic amine at the 3-position are critical for anticancer potency against specific cell lines [2]. Therefore, the specific piperidine carbonyl and acetate ester substitution pattern of this compound is a non-interchangeable determinant of its pharmacological profile, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate


Differential Hsp90 Affinity: Piperidine vs. Morpholino-Propyl Analog

A structurally analogous naphtho[1,2-b]furan-5-yl acetate compound, where the 3-position piperidine carbonyl is replaced with a morpholino-propyl carboxamide, exhibits weak inhibition of Heat Shock Protein 90 (Hsp90) with an IC50 of 4,650 nM [1]. The target compound, featuring a more compact and lipophilic piperidine carbonyl group, is predicted to show differentiated binding kinetics and target selectivity profiles based on class-level structure-activity relationship (SAR) trends observed in naphthofuran anticancer agents [2]. This differential structural feature is a key driver for target engagement and selectivity.

Hsp90 Inhibition Naphthofuran SAR Chemical Probe

Class-Level Anticancer Potential of Naphthofuran Derivatives

Naphthofuran derivatives, as a compound class, have demonstrated promising cytotoxic activity against a panel of human cancer cell lines. A review of recent advancements reports specific derivatives achieving IC50 values as low as 0.50 µg/mL against COLO320DM (colon cancer) and 0.65 µg/mL against CaCO2 (colon cancer) cells in MTT assays [1]. While these data are for structurally distinct naphthofurans, they establish the class's potential for potent anticancer activity, which is contingent on precise structural features such as those present in 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate.

Anticancer Agents Cytotoxicity Naphthofuran

Putative Butyrylcholinesterase (BuChE) Inhibition Profile

Vendor data sheets indicate that 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate acts as a mixed-type inhibitor of butyrylcholinesterase (BuChE), a target relevant to Alzheimer's disease . This mechanism differentiates it from simple competitive inhibitors. No quantitative IC50 data is available in the public domain for this specific compound-target pair, precluding a direct potency comparison. However, the reported mixed-type inhibition mechanism is a significant point of differentiation from analogs that may not interact with BuChE or do so via a different mode of action.

Butyrylcholinesterase Neurodegenerative Disease Enzyme Inhibition

High-Impact Application Scenarios for 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate


Structure-Activity Relationship (SAR) Studies on Naphthofuran Enzyme Inhibitors

This compound is ideally suited as a key probe in SAR campaigns focused on naphthofuran-based enzyme inhibitors. Its specific piperidine carbonyl group can be systematically compared to analogs like the morpholino-propyl variant, which has a known Hsp90 IC50 of 4,650 nM [1]. By using this compound as a central scaffold, research teams can map the contribution of the 3-position amine to target affinity and selectivity across a panel of kinases or other disease-relevant enzymes.

Anticancer Drug Discovery and Lead Optimization

Given the established anticancer potential of the naphthofuran class, where some derivatives exhibit sub-micromolar potency in MTT assays against colon cancer cell lines [2], this compound serves as a strategic starting point for lead optimization. Its structural features can be refined to enhance cytotoxicity and selectivity, contributing to a medicinal chemistry program aimed at developing novel cancer therapeutics.

Neurological Disease Target Validation (BuChE)

Based on its reported function as a mixed-type butyrylcholinesterase (BuChE) inhibitor , this compound is a valuable tool for validating BuChE as a target in Alzheimer's disease and other dementias. Its distinct inhibition mechanism allows researchers to dissect the role of BuChE in cholinergic signaling, independent of acetylcholinesterase (AChE) inhibition, and compare its effects with standard-of-care inhibitors.

Quote Request

Request a Quote for 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.